Nocathiacin acid
Description
Properties
Molecular Formula |
C58H56N12O18S5 |
|---|---|
Molecular Weight |
1369.5 g/mol |
IUPAC Name |
2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C58H56N12O18S5/c1-21(71)37-49(76)67-38(22(2)83-7)52-62-31(19-91-52)48(75)68-41-43-44(88-35-12-58(4,81)45(69(5)6)23(3)87-35)57(80)85-13-24-9-8-10-33-36(24)26(14-84-43)42(70(33)82)56(79)86-15-27(59-46(73)29-18-92-54(41)63-29)51-60-28(16-90-51)39-25(50-61-30(17-89-50)47(74)66-37)11-34(72)40(65-39)53-64-32(20-93-53)55(77)78/h8-11,16-21,23,27,35,37,41,43-45,71-72,81-82H,12-15H2,1-7H3,(H,59,73)(H,66,74)(H,67,76)(H,68,75)(H,77,78)/b38-22+/t21-,23+,27+,35+,37+,41+,43+,44+,45-,58+/m1/s1 |
InChI Key |
ABFLENNUCCPFIK-PYICNBCASA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H]3[C@H]4C5=NC(=CS5)C(=O)N[C@@H](COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N4)[C@@H](C)O)O)C1=NC(=CS1)C(=O)O)(C)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C4C5=NC(=CS5)C(=O)NC(COC(=O)C6=C(CO3)C7=C(COC2=O)C=CC=C7N6O)C8=NC(=CS8)C9=NC(=C(C=C9C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N4)C(C)O)O)C1=NC(=CS1)C(=O)O)(C)O)N(C)C |
Synonyms |
nocathiacin acid |
Origin of Product |
United States |
Biosynthesis and Enzymology of Nocathiacin Acid
Elucidation of the Nocathiacin Biosynthetic Gene Cluster (noc BGC)
The genetic blueprint for nocathiacin biosynthesis is located in a contiguous region of the producer organism's chromosome, known as the noc biosynthetic gene cluster (noc BGC).
The noc BGC from Nocardia sp. ATCC 202099 is a large and complex gene cluster responsible for producing the nocathiacin scaffold and its subsequent modifications. The biosynthesis of nocathiacin shares a high degree of similarity in both its chemical structure and the organization of its BGC with other thiopeptides, particularly nosiheptide (NOS), which is often considered a parent compound of the series rsc.orgrsc.orgresearchgate.net.
Comparative analysis reveals that the noc BGC shares a conserved set of core genes with the nosiheptide (nos) cluster from Streptomyces actuosus and the recently discovered persiathiacin (per) cluster. These conserved genes are responsible for the synthesis of the characteristic thiopeptide framework, including the formation of thiazole (B1198619) rings, dehydroamino acids, and the central pyridine-containing macrocycle nih.gov.
However, key differences in the gene clusters account for the structural diversity among these related antibiotics. The noc BGC contains unique genes for tailoring the thiopeptide core. For instance, it possesses a distinct set of genes for glycosylation and other specific modifications not found in the nos cluster researchgate.net. One notable difference is the presence of the gene nocV, which encodes a unique cytochrome P450 enzyme responsible for creating a rigidifying intramolecular ether linkage, a feature absent in nosiheptide researchgate.net. Furthermore, when compared to the persiathiacin BGC, the noc cluster lacks certain genes like perX, which encodes a P450 enzyme proposed to hydroxylate a thiazole ring for further glycosylation attachment in persiathiacin biosynthesis acs.org.
The core biosynthetic machinery for nocathiacin involves genes responsible for producing the precursor peptide and performing the initial, fundamental PTMs. The central core gene is nocM, which encodes the precursor peptide. Other essential core genes include those responsible for the formation of the thiopeptide scaffold. Based on homology to other thiopeptide BGCs, these include:
Dehydratases and Cyclodehydratases: Genes homologous to nosDE (dehydratases) and nosFGH (thiazole formation) are crucial for installing dehydroamino acid residues and forming the thiazole rings from cysteine residues in the precursor peptide acs.org.
Pyridine (B92270) Synthase: A gene homologous to nosO is responsible for catalyzing the [4+2] cycloaddition reaction between two dehydroamino acid residues to form the central six-membered nitrogenous ring acs.org.
The table below details the genes identified within the noc BGC and their putative functions based on sequence homology and experimental characterization.
| Gene | Proposed Function | Homolog in nosiheptide (nos) BGC |
| nocM | Precursor peptide | NosM |
| nocA | Dealkylative cleavage of C-terminal dehydroalanine (B155165) | NosA |
| nocB | Cytochrome P450 monooxygenase; hydroxylates Glu-6 at the γ-position | NosB |
| nocC | Cytochrome P450 monooxygenase; acts on the pyridine ring | NosC |
| nocD/E | Dehydratases for Ser/Thr residues | NosD/E |
| nocF/G/H | Thiazole formation (cyclodehydratase and dehydrogenase components) | NosF/G/H |
| nocI/K/L/N | Formation and attachment of the 3-methyl-2-indolic acid (MIA) moiety | NosI/K/L/N |
| nocO | Pyridine ring formation | NosO |
| nocV | Cytochrome P450; forms an intramolecular ether linkage | (none) |
| nocS1-S6 | Sugar biosynthesis and glycosyltransferase activity | (none) |
Precursor Peptide Processing and Post-Translational Modifications (PTMs)
Nocathiacin is a member of the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, NocM, which then serves as the substrate for a cascade of enzymatic modifications.
The nocM gene encodes the NocM precursor peptide, which is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal, guiding the modifying enzymes to the core peptide, but it is cleaved off during the final stages of maturation.
The core peptide is the structural blueprint for the final natural product. The NocM core peptide is highly similar to its homolog, NosM, from nosiheptide biosynthesis. A critical difference, however, lies at position 8 of the core peptide sequence, where NocM contains a serine (Ser) residue, whereas NosM contains a cysteine (Cys) acs.org. This single amino acid difference is significant for the subsequent enzymatic transformations.
Following ribosomal synthesis of NocM, the core peptide undergoes a series of crucial PTMs to form the characteristic thiopeptide scaffold.
Azole (Thiazole) Formation: The thiazole rings in nocathiacin are derived from the cysteine residues within the NocM core peptide. This transformation is catalyzed by a multi-protein complex. A cyclodehydratase (likely encoded by nocG and nocH) catalyzes the initial cyclization reaction between the backbone amide nitrogen and the cysteine side chain's thiol group. Subsequently, a dehydrogenase (likely encoded by nocF) oxidizes the resulting thiazoline ring to the aromatic thiazole nih.gov.
Dehydroamino Acid Formation: The dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues are formed through the enzymatic dehydration of serine and threonine residues, respectively. This reaction is catalyzed by a set of dehydratases, putatively encoded by the nocD and nocE genes acs.orgnih.gov. These unsaturated amino acid residues are critical for the formation of the macrocyclic structure and contribute to the molecule's biological activity.
Key Enzymatic Transformations in Nocathiacin Biosynthesis
Beyond the core scaffold formation, a series of tailoring enzymes impart the unique chemical features of nocathiacin.
Indole (B1671886) Side Ring Formation: A key feature of nocathiacin is its complex indole side ring. This process is initiated by the enzyme NocL, a radical S-adenosylmethionine (SAM) enzyme homologous to NosL nih.govnih.gov. NocL converts L-tryptophan into 3-methyl-2-indolic acid (MIA) through an unusual carbon-carbon bond rearrangement researchgate.netnih.gov. The MIA moiety is then activated by NocI and transferred to the core peptide at a specific cysteine residue by NocK nih.gov. Interestingly, the noc BGC lacks a homolog of the acyl carrier protein NosJ; instead, this function appears to be fused to the C-terminus of the NocK protein nih.gov.
Hydroxylation Events: The noc BGC contains several genes encoding cytochrome P450 monooxygenases. NocB has been characterized as a P450-like enzyme responsible for the hydroxylation of the glutamate-6 residue at its γ-position rsc.orgrsc.orgresearchgate.net. Another P450, NocC, is proposed to act on the pyridine ring researchgate.net.
Ether Linkage Formation: A unique transformation in nocathiacin biosynthesis is the formation of an intramolecular ether linkage, which rigidifies the molecular structure. This reaction is catalyzed by NocV, a distinctive P450 enzyme not found in the nosiheptide pathway. NocV acts in two oxidative steps: it first hydroxylates the glutamate-6 residue and then couples it with the indole moiety to form the ether bond researchgate.net.
Glycosylation: The glycosylation of the nocathiacin core is a critical final tailoring step that significantly improves its pharmacological properties, such as aqueous solubility acs.org. The noc BGC contains a sub-cluster of genes (nocS1-S6) dedicated to the synthesis of an unusual deoxy sugar and its subsequent attachment to the thiopeptide aglycone by glycosyltransferases researchgate.net.
Indolic Acid Moiety Formation: Radical S-Adenosylmethionine (AdoMet) Enzymes
The formation of the indolic acid side ring is a remarkable feat of biosynthesis catalyzed by the radical S-adenosylmethionine (AdoMet) enzyme superfamily, which is known for facilitating chemically complex reactions. nih.gov
In the nocathiacin I biosynthetic pathway, the enzyme NocL has been identified as a 3-methyl-2-indolic acid (MIA) synthase. nih.gov It belongs to the same family as NosL, the enzyme responsible for synthesizing the identical MIA moiety in the biosynthesis of the related thiopeptide, nosiheptide. nih.govresearchgate.net NocL processes L-Tryptophan (L-Trp) to produce MIA. nih.gov In vitro assays have demonstrated that NocL, in the presence of the reductant sodium dithionite, AdoMet, and L-Trp, successfully produces MIA. nih.gov Alongside MIA, these assays also generate 3-methylindole as a shunt product. nih.gov
The mechanism of MIA synthases like NocL and NosL is characterized by an unusual fragmentation-recombination process. nih.gov The catalytic cycle is initiated when a 5'-deoxyadenosyl (5'-dAdo) radical, generated by the reductive cleavage of AdoMet by the enzyme's [4Fe-4S] cluster, abstracts a hydrogen atom from the substrate, L-Trp. researchgate.net This leads to the formation of a substrate radical intermediate. nih.gov For NosL, it is proposed that this radical undergoes fragmentation, followed by a complex carbon chain rearrangement and recombination to ultimately form the MIA product. nih.govresearchgate.net The observation of a free radical by Electron Paramagnetic Resonance (EPR) during NocL catalysis supports the hypothesis of a glycyl radical intermediate in this process. nih.gov
The catalytic activity of NocL is fundamentally dependent on its iron-sulfur cluster. nih.gov Quantitative analysis has confirmed that NocL contains an active [4Fe-4S] cluster, with each mole of the protein containing approximately 4.8 ± 0.4 moles of iron and 4.4 ± 0.3 moles of labile sulfur. nih.gov This cluster is not only involved in the reductive cleavage of AdoMet to generate the initiating radical but also appears to interact directly with the L-Trp substrate. nih.govnih.gov
EPR and UV-visible absorbance spectroscopic analyses have shown that the addition of L-Trp causes a significant change in the spectrum of the reduced NocL enzyme, indicating a direct interaction between the substrate and the [4Fe-4S] cluster. nih.gov This is distinct from some related enzymes where such an interaction is not observed. nih.gov It is proposed that a unique, coordination-deficient iron site in the cluster may interact with nucleophiles, including the substrate. nih.govnih.gov This interaction is believed to facilitate the complex radical-mediated rearrangement. nih.gov
Table 1: Spectroscopic Data for NocL [4Fe-4S] Cluster Interaction with L-Trp
| Condition | EPR Signal Type | g-values |
|---|---|---|
| Reduced NocL | Axial | 2.02, 1.91 |
| Reduced NocL + L-Trp | Axial + Rhombic | 2.02, 1.91 (Axial); 2.02, 1.89, 1.85 (Rhombic) |
Data derived from EPR spectroscopic analysis, demonstrating a change in the cluster's electronic environment upon substrate binding. nih.gov
The direct interaction between the [4Fe-4S] cluster and L-Trp is a key aspect of substrate recognition in NocL. nih.gov Spectroscopic evidence suggests that the cluster can interact with the substrate even in the absence of AdoMet. nih.gov This suggests a specific binding pocket that positions the L-Trp molecule appropriately for the subsequent radical-mediated catalysis. The ability of the unique iron site within the cluster to interact with various nucleophiles may contribute to the enzyme's ability to bind its specific substrate and initiate the reaction. nih.gov
Cytochrome P450 Enzymes in Nocathiacin Tailoring (e.g., NocB)
Following the formation of the core thiopeptide structure, a series of post-translational modifications (PTMs) occur, many of which are catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.gov These monooxygenases play a crucial role in introducing chemical functionalities that can enhance properties like water solubility. acs.orgnih.gov In the nocathiacin biosynthetic gene cluster, several CYPs have been identified, including NocB, NocC, NocT, NocU, and NocV. acs.org
NocB is homologous to NosB from the nosiheptide pathway, which is known to hydroxylate the C3 position of a glutamate residue in the peptide core. acs.org Another key P450 enzyme is NocU, which is responsible for the N-hydroxylation of the indolic moiety. nih.gov This modification at the indole nitrogen is a distinguishing feature of nocathiacins compared to nosiheptide and is believed to contribute to improved bioavailability. nih.gov The function of NocU was confirmed by heterologous expression in a nosiheptide-producing strain, which resulted in the production of a new compound, nosiheptide U, featuring the characteristic hydroxyl group on the indole nitrogen. nih.gov
Glycosyltransferases and Oligosaccharide Chain Formation
Glycosylation is a critical tailoring step in the biosynthesis of many natural products, often improving their pharmacological properties such as aqueous solubility and circulatory half-life. acs.orgnih.gov Nocathiacins are distinguished from nosiheptide by the presence of a sugar moiety. acs.org The attachment of this sugar is catalyzed by glycosyltransferases, enzymes that transfer a sugar residue from an activated donor to an acceptor molecule. springernature.com In the nocathiacin pathway, a glycosyltransferase is responsible for attaching a 6-deoxy-d-glucose derivative to a hydroxypyridine moiety within the molecule's structure. acs.org This glycosylation significantly improves the water solubility of nocathiacin, a common issue for many thiopeptide antibiotics. acs.orgnih.gov
Roles of NocI and NocK in MIA Transfer
The biosynthesis of the modified indole moiety, specifically 3-methyl-2-indolic acid (MIA), and its subsequent incorporation into the nocathiacin scaffold is a critical process involving the coordinated action of several enzymes. Within this pathway, the proteins NocI and NocK play pivotal roles in the activation and transfer of MIA. While the precise enzymatic mechanisms for NocI and NocK have been largely inferred through homology with related thiopeptide antibiotic biosynthetic pathways, such as that of nosiheptide and persiathiacin, a clear functional model has been proposed. nih.govacs.org
NocI is understood to function as an ATP-dependent enzyme responsible for the adenylation of MIA. This activation step is crucial as it prepares the MIA molecule for subsequent transfer. Following adenylation, NocI facilitates the loading of the activated MIA onto the C-terminal acyl carrier protein (ACP) domain of NocK. nih.govacs.org
NocK is a bifunctional enzyme, possessing both an N-terminal domain and a C-terminal ACP domain. The C-terminal ACP domain of NocK serves as the platform to which the adenylated MIA is tethered. Subsequently, the N-terminal domain of NocK catalyzes the transfer of the MIA residue from its C-terminal ACP domain to the core peptide of what will become nocathiacin. nih.govacs.org This proposed mechanism is supported by strong sequence homology to the enzymes NosI and NosJ/NosK in the nosiheptide biosynthetic gene cluster. In that system, NosI activates and transfers MIA to the carrier protein NosJ, which is homologous to the C-terminal ACP domain of NocK.
The functional paradigm for NocI and NocK is further corroborated by the characterization of the persiathiacin biosynthetic gene cluster, which also contains homologues, PerI and PerK, that are proposed to function in an analogous manner for MIA transfer. nih.govacs.org
| Enzyme | Proposed Function in MIA Transfer | Homologous Enzymes |
| NocI | Adenylates 3-methyl-2-indolic acid (MIA) and loads it onto the C-terminal ACP domain of NocK. | NosI, PerI |
| NocK | A bifunctional enzyme; its C-terminal ACP domain carries the activated MIA, and its N-terminal domain catalyzes the attachment of MIA to the core peptide. | NosJ/NosK, PerK |
Generation of Nocathiacin Acid from Nocathiacin I
This compound is a key derivative of nocathiacin I, and its generation has been explored through both enzymatic and chemical methodologies. These approaches focus on the selective cleavage of the C-terminal dehydroalanine residue of nocathiacin I.
Enzymatic Hydrolysis Approaches
The conversion of nocathiacin I to this compound can be achieved through microbial fermentation. Studies involving Amycolatopsis fastidiosa have demonstrated the feasibility of this bioconversion. By manipulating the enzymatic activities within the fermentation process, specifically those related to the hydrolysis of the C-terminal dehydroalanine, the production of this compound can be significantly enhanced.
Research has shown that the addition of certain factors to the fermentation medium can influence the yield of this compound. For instance, the inclusion of CuCl₂ and cysteine has been found to markedly increase the bioconversion yields. The initial pH of the culture and the duration of the fermentation are also critical parameters affecting the final product yield. Under optimized conditions, the yield of this compound was reported to increase from 10.4 mg/L to over 45.0 mg/L after six days of fermentation. The use of protease inhibitors in these studies suggests that enzymes such as peptidylglycine monooxygenase and acylase I are likely involved in this hydrolytic conversion.
Furthermore, enzymatic hydrolysis has been successfully applied to a derivative of nocathiacin I. In this semi-synthetic route, the dehydroalanine residue of nocathiacin I is first stereoselectively reduced to afford a primary amide. This intermediate is then subjected to enzymatic hydrolysis to yield the corresponding carboxylic acid, which is structurally analogous to this compound.
| Method | Key Features | Reported Yield |
| Microbial Conversion | Utilizes Amycolatopsis fastidiosa; yield enhanced by CuCl₂ and cysteine. | > 45.0 mg/L |
| Enzymatic Hydrolysis of a Derivative | Involves a two-step process: reduction of dehydroalanine followed by enzymatic hydrolysis. | Not specified |
Molecular Mechanism of Action
Inhibition of Bacterial Protein Synthesis
The primary mode of action for nocathiacin acid and its derivatives is the potent inhibition of bacterial protein synthesis. asm.orgresearchgate.net This class of antibiotics, which includes related compounds like nocathiacin I, thiazomycin, and thiostrepton (B1681307), displays strong activity against a range of Gram-positive pathogens by disrupting the translation process. asm.orgengineering.org.cn The inhibitory action is highly selective for bacterial protein synthesis, with minimal toxicity observed in mammalian cells, highlighting its potential as a targeted therapeutic agent. nih.govresearchgate.net In vitro translation assays have confirmed that the antibacterial activity of compounds like persiathiacin A, which is structurally similar to nocathiacin, is attributable to the inhibition of ribosomal protein biosynthesis. researchgate.net
Interaction with the 50S Ribosomal Subunit
This compound's inhibitory effect is achieved through its direct interaction with the large 50S subunit of the bacterial ribosome. asm.orgasm.org This interaction is central to its mechanism, as the 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation. By binding to this crucial component of the translational machinery, this compound effectively obstructs the process of protein elongation. asm.org
Binding to the 23S Ribosomal RNA
Within the 50S subunit, this compound specifically binds to the 23S ribosomal RNA (rRNA). asm.orgasm.org This interaction is a hallmark of the thiopeptide class of antibiotics. wiley-vch.de The binding site is located in a region of the 23S rRNA that is also the binding site for the ribosomal protein L11. asm.org This shared binding domain is critical for the antibiotic's function. The interaction of this compound with the 23S rRNA is a key step in preventing the necessary conformational changes required for protein synthesis to proceed. asm.org
Engagement with Ribosomal Protein L11 (rplK)
A crucial aspect of this compound's mechanism is its engagement with the ribosomal protein L11, which is encoded by the rplK gene. asm.orgasm.org Nocathiacins bind to the 23S rRNA at the same site as L11, and this interaction is fundamental to their inhibitory action. asm.org The binding of the antibiotic to this L11-23S rRNA complex is thought to mimic a natural interaction, effectively locking the ribosome in an inactive state. rcsb.org Evidence for the importance of this interaction comes from resistance studies, where mutations in the rplK gene, particularly in the region involved in binding, confer high-level resistance to nocathiacins. asm.orgasm.org These mutations often occur near key proline residues within the L11 binding domain. asm.org
Disruption of Translation Elongation and Ribosome Stalling
The binding of this compound to the 23S rRNA-L11 protein complex has profound consequences for the process of translation elongation. asm.org This interaction prevents a normal conformational transition that is essential for the elongation step of protein synthesis. asm.org The result is a stalling of the ribosome on the messenger RNA (mRNA) template. asm.orgnih.govelifesciences.orgnih.gov This ribosome stalling effectively halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. asm.org This mechanism of disrupting translation elongation is a key feature of how this compound and related thiopeptides exert their bactericidal effects. asm.orgresearchgate.net
Comparative Analysis of Ribosomal Binding Sites with Related Thiopeptide Antibiotics
The ribosomal binding site of this compound is closely related to that of other thiopeptide antibiotics, such as thiostrepton and micrococcin. asm.orgasm.org These antibiotics all target the L11 protein-binding domain of the 23S rRNA. asm.orgweizmann.ac.il The shared mechanism of action is underscored by the observation that mutations in the rplK gene can confer cross-resistance to both nocathiacins and thiostrepton. asm.org However, some studies suggest there may be subtle differences in the binding of these compounds. For instance, the observation that resistance mutations in some cases are found predominantly in the rplK gene and not in the 23S rRNA might indicate nuanced variations in their interaction with the ribosome compared to thiostrepton and micrococcin. asm.org Comparative analysis of the structures of different thiopeptides, such as nosiheptide, nocathiacin I, and persiathiacin A, reveals a highly similar core structure, suggesting a conserved mode of interaction with the ribosomal target. acs.orgnih.govbiorxiv.org
Selectivity Profile Towards Bacterial Ribosomes
This compound and its analogues exhibit a high degree of selectivity for bacterial ribosomes over their eukaryotic counterparts. nih.govresearchgate.net This selectivity is a critical attribute for any potential antibiotic, as it minimizes toxicity to the host. While the ribosomal protein L11 is conserved across bacteria and eukaryotes, with human L11 sharing approximately 40% identity with E. coli L11, studies have shown that nocathiacin I does not cause global translational repression in human cells. nih.gov This indicates that the human ribosome is not a significant off-target. The basis for this selectivity often lies in subtle differences at the nucleotide or amino acid level within the antibiotic binding site. nih.gov The high selectivity for bacterial protein synthesis, coupled with minimal toxicity to mammalian cells, underscores the potential of nocathiacin derivatives as promising drug candidates. nih.govresearchgate.net
Structure Activity Relationship Sar Studies and Chemical Modifications
Identification of Key Structural Features for Biological Activity
The antibacterial potency of the nocathiacin class is intrinsically linked to its complex, macrocyclic structure. nih.govnih.gov These molecules belong to the thiopeptide family, characterized by a highly modified peptide backbone containing thiazole (B1198619) rings, dehydro amino acids, and a substituted pyridine (B92270) core. researchgate.net The mode of action involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, specifically at the L11 protein binding domain. acs.orgnih.gov
Structure-activity relationship (SAR) studies, primarily conducted through the synthesis and evaluation of semi-synthetic analogs, have illuminated several key structural aspects crucial for bioactivity:
The Macrocyclic Core : The rigid, polycyclic peptide framework is fundamental for binding to the ribosomal target. researchgate.net Modifications that drastically alter this core conformation are generally detrimental to activity.
Thiazole and Pyridine Moieties : These heterocyclic elements are critical components of the pharmacophore, participating in the key interactions with the ribosomal target. researchgate.net
Hydroxyl Groups : Nocathiacin I possesses two reactive hydroxyl groups on the N-hydroxyindole and 2-hydroxypyridine (B17775) rings. While these sites are primary targets for modification to improve solubility, substitutions can impact potency. researchgate.net For instance, certain O-alkylations maintain good in vitro activity, but others can reduce in vivo efficacy. researchgate.net
C-Terminal Dehydroalanine (B155165) : Initially, this residue was thought to be immutable. However, its conversion to a carboxylic acid (forming Nocathiacin acid) and subsequent derivatization into amides has shown that modifications at this position are well-tolerated. acs.orgnih.gov Many amide analogs retain the potent antibacterial activity of the parent compound. researchgate.netnih.gov
Strategies for Chemical Derivatization via this compound
The conversion of Nocathiacin I into this compound represents a key strategic breakthrough for derivatization. This transformation is achieved through a mild and selective cleavage of the C-terminal dehydroalanine residue using reagents like trifluoroacetic anhydride (B1165640) and pyridine. acs.orgnih.gov The resulting carboxylic acid is a highly versatile intermediate, readily available for various coupling reactions under standard peptide synthesis conditions. acs.orgnih.gov This approach allows for the introduction of diverse functional groups aimed at modulating the molecule's properties, particularly its solubility.
One of the most successful strategies for leveraging the this compound intermediate is the synthesis of amide analogs. By coupling the carboxylic acid with a wide range of primary and secondary amines, researchers have generated extensive libraries of new derivatives. researchgate.netnih.gov This approach has proven effective in producing compounds that not only retain the high antibacterial potency of Nocathiacin I but also exhibit significantly improved aqueous solubility. acs.orgnih.gov
The coupling reaction is typically carried out under mild peptide coupling conditions. nih.gov A variety of amines, including those containing solubilizing groups like piperazines, have been successfully incorporated. nih.gov Several of these novel amide analogs have demonstrated excellent in vitro activity and in vivo efficacy, making them promising candidates for further development. nih.govnih.gov
| Compound | Modification | Key Finding | Reference |
|---|---|---|---|
| Amide Analog 19 | Coupling of this compound with a specific piperazine-containing amine. | Exhibited excellent in vitro antibacterial activity, in vivo efficacy, and adequate water solubility. | nih.gov |
| Amide Analogs 5 and 6 | Synthesis from this compound intermediate via peptide coupling. | Demonstrated equipotent activity to Nocathiacin I with improved water-solubility. | acs.org |
| General Amide Analogs | Coupling of this compound with various amines. | Many semi-synthetic derivatives retained very good antibacterial activity and had improved aqueous solubility. | researchgate.net |
Reductive amination is another powerful technique used to create novel Nocathiacin analogs. This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to yield a more complex amine. masterorganicchemistry.comharvard.edu In the context of Nocathiacin, semi-synthetic water-soluble analogs have been synthesized starting from a versatile nocathiacin amine intermediate, which is then transformed via reductive amination. nih.govfao.org This strategy allows for the selective incorporation of water-solubilizing groups. nih.gov
N-alkylation, the addition of an alkyl group to a nitrogen atom, is often achieved through reductive amination. organic-chemistry.org This approach has been applied to modify primary and secondary amines within Nocathiacin analogs, further diversifying the range of derivatives. nih.govnih.gov These methods are advantageous as they can often be performed in a one-pot procedure under mild conditions and tolerate the complex architecture of the parent molecule. nih.govorganic-chemistry.org
The two hydroxyl groups of Nocathiacin I, located on the N-hydroxyindole and 2-hydroxypyridine moieties, are prime targets for chemical modification. researchgate.net Regioselective alkylation allows for the synthesis of mono-O-alkylated analogs, while treatment with excess electrophile can yield bis-O-alkylated derivatives. researchgate.net
While many of these O-alkylated nocathiacins maintained good in vitro activity, they sometimes showed reduced in vivo efficacy compared to the parent compound. researchgate.net A particularly promising strategy in this area has been the introduction of phosphate (B84403) groups. The synthesis of phosphate analogs, which can act as prodrugs, has resulted in compounds with both excellent in vivo activity and improved water solubility. researchgate.net These phosphonooxymethyl ethers are designed to be cleaved by phosphatases in the body, releasing the active Nocathiacin I drug. researchgate.net
| Derivative Type | Modification Strategy | Key Finding | Reference |
|---|---|---|---|
| Mono-O-alkyl N-hydroxyindole analogues | Regioselective alkylation at the N-hydroxyindole moiety. | Maintained good in vitro activity but showed reduced in vivo efficacy. | researchgate.net |
| Bis-O-alkyl nocathiacins | Alkylation using base and excess electrophile. | Generally maintained good in vitro activity. | researchgate.net |
| Phosphate analogues (3m and 4g) | O-substitution with alkyl chains bearing a phosphoric acid group. | Showed excellent in vivo activity and improved water solubility, suggesting their potential as pro-drugs. | researchgate.net |
The dehydroalanine (Dha) residue is a key reactive site in many peptide natural products. mdpi.comresearchgate.net In Nocathiacin I, this C-terminal residue is the target for the chemical conversion to this compound. acs.orgnih.gov This transformation from an amide to a carboxylic acid is the gateway to the synthesis of numerous amide and ester analogs, as previously described. acs.org
The α,β-unsaturated nature of the dehydroalanine residue makes it a Michael acceptor, susceptible to conjugate addition reactions with nucleophiles like thiols. mdpi.comnih.gov While the primary documented strategy for Nocathiacin I involves the cleavage of this residue, its inherent reactivity presents other theoretical opportunities for derivatization to generate analogs with novel properties. acs.orgnih.gov The successful conversion to this compound demonstrates that modifications at the C-terminus are a viable strategy for creating derivatives that retain biological activity. acs.orgresearchgate.net
The principal motivation for the extensive chemical modification of Nocathiacin I is to overcome its poor aqueous solubility, which hampers its development as an intravenous therapeutic agent. acs.orgnih.gov The generation of this compound as a key intermediate has been instrumental in this effort. acs.orgnih.gov
Several successful strategies have emerged for developing water-soluble analogs with potent antibacterial activity:
Amide Synthesis : The conversion of the carboxylic acid intermediate into a variety of amides, particularly those incorporating polar or ionizable groups like piperazines, has yielded compounds with significantly improved solubility and retained efficacy. acs.orgnih.gov
Phosphate Prodrugs : The O-alkylation of the hydroxyl moieties with phosphate-containing groups has created prodrugs that are more water-soluble and demonstrate excellent in vivo activity. researchgate.net
Reductive Amination : The introduction of solubilizing groups via reductive amination of amine intermediates has also proven to be an effective approach. nih.govnih.gov
Through these derivatization efforts, researchers have identified multiple analogs, such as BMS-411886 and BMS-461996, that are more water-soluble than the parent Nocathiacin I (BMS-249524) while exhibiting potent in vitro activities against a variety of key Gram-positive pathogens. nih.gov
Conformational Studies and Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
Detailed experimental conformational studies specifically focused on this compound (Nocathiacin IV) are not extensively available in public literature. However, insights into its molecular structure and intramolecular interactions can be inferred from the general characteristics of the thiopeptide antibiotic class to which it belongs. Thiopeptide antibiotics are known for their rigid and pre-organized macrocyclic architecture, which is crucial for their biological activity. nih.gov This rigidity is a result of the complex, heavily modified peptide backbone containing multiple thiazole rings and dehydroamino acids.
The conformation of this compound is stabilized by a network of intramolecular interactions. The core structure, featuring a substituted pyridine, multiple thiazole rings, and a bicyclic system formed by a macrocycle fused with an indole (B1671886) moiety, restricts the molecule's flexibility. Potential intramolecular hydrogen bonds likely play a significant role in maintaining this conformation. Key functional groups that could participate in such bonding include:
The hydroxyl group on the pyridine ring.
The N-hydroxy group on the indole ring.
Amide protons within the macrocyclic backbone.
The carboxylic acid group of Nocathiacin IV itself.
These non-covalent interactions contribute to a well-defined three-dimensional shape, which is essential for the molecule's ability to bind to its target, the bacterial 50S ribosomal subunit, and inhibit protein synthesis. nih.gov The spatial arrangement of the various structural motifs, locked in place by these interactions, dictates the molecule's affinity for the ribosomal target.
Structure-Activity Relationships of Nocathiacin IV and its Derivatives
Nocathiacin IV, also known as this compound, is a pivotal semi-synthetic derivative of the natural product Nocathiacin I. It is produced via the selective hydrolysis of the C-terminal dehydroalanine primary amide of Nocathiacin I to a carboxylic acid. nih.govnih.gov This transformation provides a versatile intermediate for generating a wide array of new analogues, particularly through the synthesis of new amides, allowing for extensive exploration of the structure-activity relationships (SAR). nih.gov The primary goals of these modifications have been to improve physicochemical properties, such as water solubility, while retaining the potent antibacterial activity of the parent compound. nih.govnih.gov
Modifications at the C-Terminus (via Nocathiacin IV)
The conversion of Nocathiacin IV into various amide derivatives has demonstrated that the C-terminal functional group is critical for antibacterial potency. While the free carboxylic acid of Nocathiacin IV shows reduced activity compared to Nocathiacin I, re-forming an amide bond with different amines can restore or, in some cases, modulate this activity. Generally, small, neutral, or polar amide substituents are well-tolerated. For instance, coupling Nocathiacin IV with amines containing polar groups like hydroxyls or additional amides often results in compounds with retained antibacterial efficacy and improved aqueous solubility. However, introducing large or bulky substituents at this position tends to diminish the activity, suggesting steric constraints at the binding site. nih.gov
| Compound | R Group (in -CONH-R) | S. aureus | S. pneumoniae | E. faecalis |
|---|---|---|---|---|
| Nocathiacin I | -H (Primary Amide) | 0.004 | 0.002 | 0.015 |
| Nocathiacin IV | -OH (Carboxylic Acid) | 0.06 | 0.03 | 0.25 |
| Derivative 1 | -CH2CH2OH | 0.004 | 0.002 | 0.015 |
| Derivative 2 | -CH2CH2OCH3 | 0.004 | 0.002 | 0.015 |
| Derivative 3 | -(CH2)2N(CH3)2 | 0.004 | 0.002 | 0.015 |
| Derivative 4 | -CH2CONH2 | 0.004 | 0.001 | 0.008 |
Modifications at the Hydroxy Groups
The Nocathiacin scaffold possesses two reactive hydroxyl groups: one on the N-hydroxyindole moiety and another on the hydroxypyridine ring. O-alkylation at these positions has been a key strategy to introduce water-solubilizing groups. nih.gov SAR studies show that mono-alkylation on the N-hydroxyindole group is generally well-tolerated. researchgate.net Introducing polar functionalities, such as phosphates or amino groups, via an alkyl chain at this position can significantly improve water solubility while maintaining potent in vitro and in vivo antibacterial activity. nih.govresearchgate.net Conversely, modifications at the hydroxypyridine moiety are often less favorable and can lead to a decrease in potency. Bis-alkylation (modification at both hydroxyl groups) typically results in a significant loss of antibacterial activity, highlighting the importance of at least one free hydroxyl group, particularly the one on the pyridine ring, for target interaction. researchgate.net
| Compound | Modification Description | S. aureus | S. pneumoniae | E. faecalis |
|---|---|---|---|---|
| Nocathiacin I | Unmodified | ≤0.004 | ≤0.002 | 0.015 |
| Compound 5 | N-hydroxyindole-O-(CH2)2-N(CH3)2 | ≤0.004 | ≤0.002 | 0.015 |
| Compound 7 | N-hydroxyindole-O-(CH2)3-morpholine | ≤0.004 | ≤0.002 | 0.015 |
| Compound 8 | N-hydroxyindole-O-(CH2)2-OPO3H2 | ≤0.004 | ≤0.002 | 0.015 |
| Compound 9 | N-hydroxyindole-O-(CH2)3-OPO3H2 | ≤0.004 | ≤0.002 | 0.015 |
Mechanisms of Bacterial Resistance to Nocathiacins
Target-Mediated Resistance Mechanisms
The principal mechanism of resistance to nocathiacins is the modification of its molecular target within the bacterial ribosome, specifically the complex formed by the 50S ribosomal protein L11 and the 23S ribosomal RNA (rRNA).
The most frequently observed mechanism of resistance to nocathiacins involves genetic mutations in the rplK gene, which encodes the ribosomal protein L11. researchgate.netacs.org This protein is a key component of the antibiotic's binding site. researchgate.net DNA sequence analysis of bacterial strains that have developed resistance to nocathiacins consistently reveals mutations within this gene. acs.orgresearchgate.net
These mutations can vary in nature and include:
Point mutations: Single nucleotide changes that result in an altered amino acid sequence or the introduction of a premature stop codon, leading to a truncated and non-functional L11 protein. acs.org
Deletions: Removal of one or more nucleotides. A specific deletion of the codon for the amino acid Proline at position 22 (Pro22) in L11 has been identified in mutants resistant to related thiopeptides. acs.org
Frameshift mutations: Insertions or deletions that alter the reading frame of the gene, typically resulting in a completely different and non-functional protein downstream of the mutation. acs.org
These alterations in the L11 protein prevent the effective binding of nocathiacin to the ribosome, thereby allowing protein synthesis to continue even in the presence of the antibiotic. researchgate.netacs.org
Table 1: Examples of Mutations in the rplK Gene Conferring Thiopeptide Resistance
| Bacterial Species | Type of Mutation | Consequence | Reference |
| Bacillus subtilis | Deletion (CAC) | Deletion of Pro22 residue in L11 protein | acs.org |
| Staphylococcus aureus | Point mutations, Deletions | Frameshifts or early stop codons leading to truncated L11 protein | acs.org |
| Staphylococcus aureus | Not specified | Alterations in the proline-rich N-terminal region of L11 | snu.ac.kr |
Nocathiacins and other related thiopeptides bind to a specific region on the large ribosomal subunit known as the GTPase-associated region. psu.edu This binding site is a cleft formed by the interaction between the L11 protein and a domain of the 23S rRNA. nih.govuwaterloo.ca Therefore, alterations in this rRNA domain could theoretically confer resistance. For some thiopeptides like thiostrepton (B1681307), resistance can arise from the methylation of a specific nucleotide (A1067) in the 23S rRNA, a modification that prevents antibiotic binding. uwaterloo.ca
However, studies on nocathiacin-resistant strains have notably found an absence of mutations in the 23S rRNA, with resistance being overwhelmingly linked to mutations in the L11 protein instead. researchgate.net This suggests that while nocathiacins bind to the L11-23S rRNA complex, the critical interactions for its inhibitory activity are more sensitive to changes in the L11 protein component. The two water-soluble derivatives, BMS-411886 and BMS-461996, inhibit bacterial protein synthesis through direct interaction with the 23S rRNA at the same location as the L11 protein. psu.edunih.gov
Physiological and Fitness Costs Associated with Resistance Mutations
The development of antibiotic resistance is not without consequences for the bacterium. Mutations, particularly those in essential genes like rplK, can impose a physiological or "fitness" cost. nih.gov This cost is typically observed as a reduced growth rate or impaired biological function in the absence of the antibiotic. researcher.life
Self-Resistance Strategies Employed by Nocathiacin-Producing Organisms
Organisms that produce antibiotics must have a way to protect themselves from the very compounds they synthesize. These self-resistance mechanisms are often encoded within the antibiotic's biosynthetic gene cluster. Producers of other thiopeptides, such as Streptomyces azureus which produces thiostrepton, utilize an enzyme (a methyltransferase) to modify their own 23S rRNA, preventing the antibiotic from binding. uwaterloo.ca
In contrast, the producer of persiathiacin, a thiopeptide closely related to nocathiacin, appears to use a different strategy. researchgate.net Its biosynthetic gene cluster lacks a known methyltransferase gene. Instead, bioinformatics analysis has revealed key differences in the amino acid sequence of its own L11 protein, specifically within the thiopeptide-binding region. researchgate.net It is believed that these inherent alterations in the target protein prevent the antibiotic from binding to the producer's own ribosomes, thus conferring immunity. researchgate.net Given that nocathiacins are produced by Nocardia species, it is plausible that they employ a similar target-modification strategy for self-resistance, possessing a naturally resistant version of the L11 protein. researchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for separating structurally similar nocathiacin acid analogues, and how can their resolution be optimized?
- Methodological Answer : Reversed-phase chromatography (RPC) with ternary mobile phases is effective for separating nocathiacin analogues. Wei et al. demonstrated that optimizing mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid modifiers) improves peak resolution by modulating hydrophobic interactions and reducing secondary interactions . Column temperature and gradient elution profiles should be systematically tested to enhance separation efficiency.
Q. What structural features distinguish this compound from other thiopeptides like thiostrepton or nosiheptide?
- Methodological Answer : this compound contains a 3,4-dimethylindolic acid (DMIA)-macrocycle formed via ester linkage, contrasting with thiostrepton’s quinaldic acid (QA)-macrocycle and nosiheptide’s 3-methyl-2-indolic acid (MIA) modification . Key residues in the quinaldic acid loop (e.g., hydroxylation and methylation patterns) can be identified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Q. How can researchers ensure reproducibility in this compound biosynthesis studies?
- Methodological Answer : Detailed documentation of experimental protocols is critical. For example, gene cluster manipulation (e.g., perI, perK, perL, perN in persiathiacin biosynthesis) should include plasmid construction details, expression hosts, and growth conditions . Analytical validation via HPLC and HRMS ensures compound identity and purity .
Advanced Research Questions
Q. What experimental strategies can resolve ambiguities in this compound’s post-translational modification (PTM) pathways?
- Methodological Answer : Saturation mutagenesis of key residues (e.g., Ala4 in TsrA) combined with heterologous expression can elucidate enzyme specificity in PTMs . Comparative genomics of biosynthetic gene clusters (e.g., nocathiacin vs. nosiheptide) identifies conserved tailoring enzymes, while in vitro reconstitution assays validate catalytic functions .
Q. How should researchers address contradictory bioactivity data for this compound across studies?
- Methodological Answer : Standardize bioassay conditions (e.g., cell lines, inoculum size, and incubation time) and validate compound purity via orthogonal methods (NMR, HPLC). Statistical analysis (e.g., ANOVA with post-hoc tests) should account for batch-to-batch variability . Meta-analyses of published datasets can identify confounding factors like impurity profiles .
Q. What computational and experimental approaches are optimal for studying this compound’s ribosomal binding mechanism?
- Methodological Answer : Molecular dynamics simulations of this compound bound to the 50S ribosomal subunit can predict key interactions (e.g., hydrogen bonding with 23S rRNA). Validate predictions using site-directed mutagenesis of ribosomal proteins and surface plasmon resonance (SPR) to measure binding affinity changes .
Q. How can researchers design experiments to investigate the role of DMIA in this compound’s stability and bioactivity?
- Methodological Answer : Synthesize DMIA-deficient analogues via CRISPR-Cas9 knockout of tailoring genes (e.g., perL). Compare stability (pH/temperature stress tests) and bioactivity (MIC assays) of wild-type vs. mutant compounds. Circular dichroism (CD) spectroscopy can assess macrocycle conformational changes .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, feasibility assessments for gene cluster manipulation should include timeline and resource allocation .
- Data Contradiction Analysis : Use Bradford Hill criteria (e.g., consistency, biological gradient) to evaluate causality in bioactivity discrepancies .
- Structural Characterization : Combine HRMS, NMR, and X-ray crystallography for unambiguous assignment of complex modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
